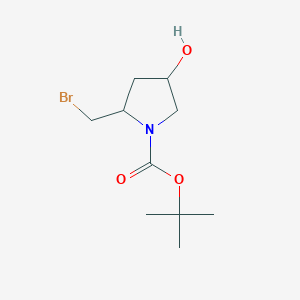![molecular formula C6H6Na13O27P7 B12429085 tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)
tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate is a complex chemical compound with the molecular formula C6H6Na13O27P7 It is characterized by its high sodium content and multiple phosphate groups, making it a highly charged molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate involves multiple steps, typically starting with the cyclohexane ring and introducing the phosphate groups through phosphorylation reactions. The reaction conditions often require the use of strong acids or bases to facilitate the addition of phosphate groups. The process may also involve the use of protective groups to ensure selective phosphorylation at specific positions on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale phosphorylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or other lower oxidation state phosphorus compounds.
Substitution: The sodium ions can be substituted with other cations, such as potassium or calcium, to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction could produce phosphites. Substitution reactions would result in different metal salts of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate is used as a reagent in various synthetic reactions. Its multiple phosphate groups make it a useful catalyst or intermediate in the synthesis of other complex molecules.
Biology
In biological research, this compound can be used to study phosphate metabolism and transport within cells. Its high phosphate content makes it a valuable tool for investigating the role of phosphates in cellular processes.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various cations could be exploited to deliver therapeutic agents to specific tissues or cells.
Industry
In industrial applications, this compound can be used as a corrosion inhibitor or as a component in specialized coatings. Its high sodium content and multiple phosphate groups make it effective in preventing corrosion in metal surfaces.
Mécanisme D'action
The mechanism of action of tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate involves its interaction with molecular targets through its phosphate groups. These interactions can modulate various biochemical pathways, including those involved in phosphate metabolism and transport. The compound’s ability to form stable complexes with cations also plays a role in its mechanism of action, allowing it to influence cellular processes by altering ion concentrations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate
- Octasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate
Uniqueness
Tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate is unique due to its high sodium content and the presence of multiple phosphate groups. This makes it more effective in applications requiring high phosphate availability or strong interactions with cations. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H6Na13O27P7 |
|---|---|
Poids moléculaire |
1025.78 g/mol |
Nom IUPAC |
tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;; |
Clé InChI |
JSGZRGGXICJNCQ-ZVOLIQSJSA-A |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


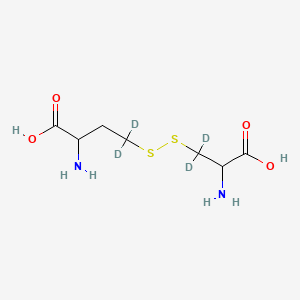
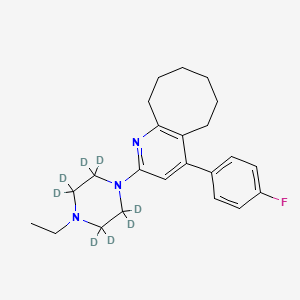
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
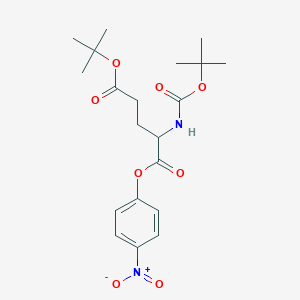
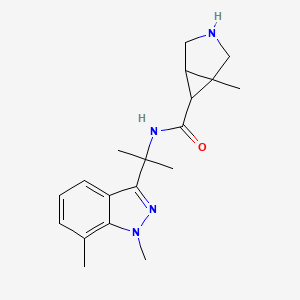
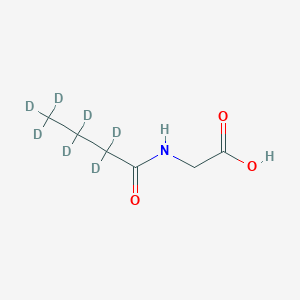
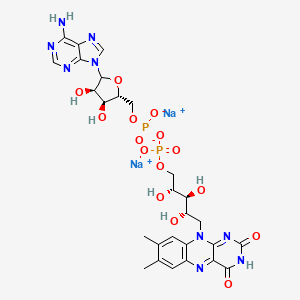

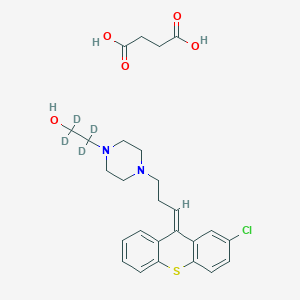
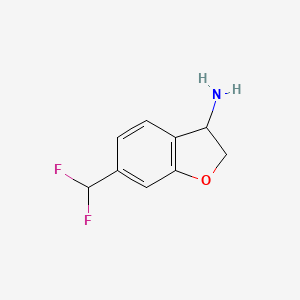
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
